molecular formula C10H18ClNO3S B2909301 2-chloro-N-cyclopropyl-N-(1-methanesulfonylpropan-2-yl)propanamide CAS No. 2411319-34-9

2-chloro-N-cyclopropyl-N-(1-methanesulfonylpropan-2-yl)propanamide

Cat. No.: B2909301
CAS No.: 2411319-34-9
M. Wt: 267.77
InChI Key: SNOGNAANIJPFCI-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-(1-methanesulfonylpropan-2-yl)propanamide is a chemical compound with a unique structure that includes a chloro group, a cyclopropyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-N-(1-methanesulfonylpropan-2-yl)propanamide typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the chloro and methylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include optimized reaction conditions and the use of specialized equipment to handle the various reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-N-(1-methanesulfonylpropan-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-chloro-N-cyclopropyl-N-(1-methanesulfonylpropan-2-yl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-N-(1-methanesulfonylpropan-2-yl)propanamide involves its interaction with specific molecular targets and pathways The chloro and methylsulfonyl groups play a crucial role in its reactivity and interactions with other molecules

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: An important boronic acid derivative with similar structural features.

    Propionamide: A primary carboxylic acid amide with different functional groups but similar reactivity.

Uniqueness

2-chloro-N-cyclopropyl-N-(1-methanesulfonylpropan-2-yl)propanamide is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(1-methylsulfonylpropan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO3S/c1-7(6-16(3,14)15)12(9-4-5-9)10(13)8(2)11/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOGNAANIJPFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)N(C1CC1)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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